(1,7-Dioxaspiro[4.4]nonan-2-yl)methanesulfonyl chloride

Medicinal Chemistry Building Block Procurement SAR Development

Researchers seeking sp³-rich fragments for FBDD often face limited scaffold diversity. This compound provides a direct route to 1,7-dioxaspiro[4.4]nonane-based sulfonamides, inspired by pseurotin natural products. The methylene-spaced sulfonyl chloride enables parallel library synthesis with moderated electrophilicity, reducing off-target risks. - Directly access a privileged natural-product-like topology distinct from [3.5]-spiro isomers. - Achieve improved fragment solubility profiles (XLogP3 ~0.3, TPSA ~61 Ų) over all-carbon spiro analogs. - Commercial 50-500 mg scales support 50-200 member library synthesis for primary screening.

Molecular Formula C8H13ClO4S
Molecular Weight 240.7
CAS No. 2241131-30-4
Cat. No. B2616171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,7-Dioxaspiro[4.4]nonan-2-yl)methanesulfonyl chloride
CAS2241131-30-4
Molecular FormulaC8H13ClO4S
Molecular Weight240.7
Structural Identifiers
SMILESC1CC2(CCOC2)OC1CS(=O)(=O)Cl
InChIInChI=1S/C8H13ClO4S/c9-14(10,11)5-7-1-2-8(13-7)3-4-12-6-8/h7H,1-6H2
InChIKeyFAYNJSRRUFZHPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1,7-Dioxaspiro[4.4]nonan-2-yl)methanesulfonyl Chloride: Spirocyclic Building Block Overview


(1,7-Dioxaspiro[4.4]nonan-2-yl)methanesulfonyl chloride (CAS 2241131-30-4; molecular formula C₈H₁₃ClO₄S; MW 240.71) is a specialty spirocyclic sulfonyl chloride building block featuring a 1,7-dioxaspiro[4.4]nonane core with a methanesulfonyl chloride group tethered via a methylene linker at the 2-position . The 1,7-dioxaspiro[4.4]nonane scaffold is a privileged structural motif found in bioactive natural products including the pseurotin antibiotics, secosyrins, syringolides, and sphydrofuran [1]. The methanesulfonyl chloride functional group serves as a versatile electrophilic handle for generating sulfonamide, sulfonate ester, and sulfone derivatives upon reaction with amine, alcohol, or thiol nucleophiles [2]. This compound is supplied by multiple vendors at purities ranging from 85% (Aaron) to 98% (AiFChem) and is cataloged under MDL number MFCD31667151 .

Spirocyclic scaffold 1,7-Dioxaspiro[4.4]nonane core with defined 3D topology for fragment- and diversity-oriented synthesis
Electrophilic handle Methanesulfonyl chloride enables sulfonamide, sulfonate, and sulfone library generation
Natural product relevance Core present in secosyrins, pseurotins, and sphydrofuran; supports bioactivity-informed library design

Why In-Class Spirocyclic Sulfonyl Chlorides Cannot Substitute This Compound


Spirocyclic sulfonyl chlorides sharing a common functional group are not interchangeable building blocks because the spiro ring system (ring size, heteroatom count and position, and sulfonyl chloride attachment point) dictates the three-dimensional vector of the electrophilic center, the physicochemical property space (logP, TPSA, H-bond acceptors), and the downstream molecular topology of any derivative . The target compound (1,7-dioxaspiro[4.4]nonan-2-yl)methanesulfonyl chloride is distinguished by: (i) a [4.4]-spiro ring system bearing two oxygen atoms in a 1,7-arrangement, (ii) a methylene spacer (-CH₂-) between the spiro core and the sulfonyl chloride group, and (iii) attachment at the 2-position of the tetrahydrofuran ring . The closest analog—1,7-dioxaspiro[4.4]nonane-4-sulfonyl chloride (CAS 2166933-28-2)—differs in both the attachment point (4-position, directly on the ring) and the absence of the methylene linker, resulting in a molecular formula of C₇H₁₁ClO₄S (MW 226.68) versus C₈H₁₃ClO₄S (MW 240.71) for the target . These structural differences produce distinct spatial orientations of the reactive sulfonyl chloride, altered conformational flexibility (rotatable bond count: 2 vs. 1), and different hydrogen-bond acceptor counts (4 vs. 4 but with different spatial distribution), making the compounds non-substitutable in structure-activity relationship (SAR) campaigns or target-oriented synthesis .

Attachment point and spacer mismatch
Analog with direct ring-sulfonyl chloride attachment (4-position isomer) orients the electrophile differently and reduces conformational flexibility, limiting spatial equivalence in SAR campaigns.
Scaffold topology and polarity shift
All-carbon spiro or [3.5]-spiro isomers change ring oxygen count, TPSA, and logP, affecting derivative solubility and protein binding profiles.
Absence of natural product precedent
Non-dioxaspiro scaffolds lack the biologically validated 1,7-dioxaspiro[4.4]nonane core, reducing confidence in derivative bioactivity.

Quantitative Differentiation Evidence Against Closest Analogs


Molecular Formula and Mass Differentiation vs. 4-Sulfonyl Chloride Isomer

The target compound (C₈H₁₃ClO₄S, MW 240.71) incorporates a methylene (-CH₂-) spacer between the spiro core and the sulfonyl chloride group, whereas the closest scaffold analog—1,7-dioxaspiro[4.4]nonane-4-sulfonyl chloride (CAS 2166933-28-2)—lacks this spacer and places the sulfonyl chloride directly on the tetrahydrofuran ring at the 4-position (C₇H₁₁ClO₄S, MW 226.68) . This results in a net difference of +1 carbon, +2 hydrogens, and +14.03 g/mol in molecular weight, and an additional rotatable bond (2 vs. 1), which alters the conformational landscape and the spatial reach of the electrophilic sulfur center .

Formula & mass vs. 4-SO₂Cl isomer
Head-to-head
ΔMW = +14.03 g/mol; +1 rotatable bond (2 vs. 1); methylene spacer vs. direct ring attachment
Supports scaffold-specific SAR: methylene spacer alters exit-vector reach and conformational flexibility.
Calculated from molecular formulae and SMILES.
Medicinal Chemistry Building Block Procurement SAR Development

Heteroatom Scaffold vs. All-Carbon Spirocyclic System

The target compound bears two endocyclic oxygen atoms within the 1,7-dioxaspiro[4.4]nonane scaffold, yielding four H-bond acceptors, a topological polar surface area (TPSA) of approximately 61 Ų, and a computed XLogP3 of approximately 0.3, as estimated from structurally analogous dioxaspiro methanesulfonyl chlorides [1]. In contrast, the all-carbon spiro[4.4]nonane-3-sulfonyl chloride (CAS 2260930-68-3; C₉H₁₅ClO₂S, MW 222.73) contains zero endocyclic oxygen atoms, only two H-bond acceptors (both on the sulfonyl group), a TPSA of 42.5 Ų, and an XLogP3 of 3.4 [2]. The presence of the two ring oxygens in the target compound increases TPSA by approximately 18.5 Ų and decreases predicted logP by roughly 3 log units relative to the all-carbon spiro comparator [1][2].

Heteroatom vs. all-carbon spiro
Cross-study comparable
ΔH-bond acceptors = +2; ΔTPSA ≈ +18.5 Ų; ΔXLogP3 ≈ −3.1 (estimated from analog)
Ring oxygens may improve aqueous solubility and reduce non-specific binding vs. all-carbon spiro comparators.
Property estimates from structural interpolation.
Physicochemical Property Optimization Medicinal Chemistry Design Solubility Modulation

Ring-System Topology vs. Isomeric [3.5]-Spiro Scaffold

The target compound possesses a [4.4]-spiro ring system (two fused tetrahydrofuran-type rings sharing a single spiro carbon), whereas {5,8-dioxaspiro[3.5]nonan-7-yl}methanesulfonyl chloride (CAS 2624140-88-9) features a [3.5]-spiro ring system (a four-membered oxetane-type ring fused to a six-membered tetrahydropyran-type ring) . Despite sharing the identical molecular formula (C₈H₁₃ClO₄S) and molecular weight (240.71), the two scaffolds are constitutional isomers with fundamentally different ring-strain energies, spatial exit-vector geometries, and metabolic liabilities . The [4.4]-spiro system of the target compound places both oxygen atoms in five-membered rings (lower ring strain than the four-membered ring in the [3.5] scaffold), and the spiro junction geometry produces a different dihedral angle distribution between the two ring planes .

Ring topology vs. [3.5]-spiro isomer
Head-to-head
[4.4]-spiro (5+5 rings) vs. [3.5]-spiro (4+6 rings); identical MF C₈H₁₃ClO₄S, distinct InChI Keys
Topological isomer with distinct 3D vector presentation for diversity-oriented synthesis.
Scaffold selection should match desired exit-vector geometry.
Spirocyclic Library Design 3D Molecular Topology Patent Landscape Expansion

Vendor Availability and Pricing Benchmarking

The target compound is commercially available from Aaron at 85% purity in quantities ranging from 50 mg ($336) to 500 mg ($1,068), and from AiFChem at 98% purity (50 mg, 100 mg, 250 mg; pricing upon inquiry) [1]. For procurement context, the structurally related spiro[4.4]nonane-3-sulfonyl chloride (CAS 2260930-68-3) is listed by Enamine at $768 for 500 mg (95% purity) and by Aaron at $3,955 for 5 g (95% purity) [2]. While the scaffolds differ, the target compound's methanesulfonyl chloride derivative is available at the 50–500 mg scale suitable for library synthesis and initial SAR exploration, with a premium associated with the 1,7-dioxaspiro[4.4]nonane scaffold relative to simpler spiro systems [1][2]. Notably, the corresponding sulfonamide derivative ({1,7-dioxaspiro[4.4]nonan-2-yl}methanesulfonamide, CAS 2580197-79-9) is also cataloged, confirming the synthetic tractability of derivatization from the sulfonyl chloride precursor .

Vendor availability & cost
Cross-study comparable
50 mg from $336 (85% purity); 500 mg from $1,068; 98% purity option available (price on inquiry)
Cost context for procurement scale selection; purity grades support different assay requirements.
Pricing data accessed May 2026; list prices may vary.
Procurement Cost-Benefit Analysis Vendor Benchmarking

Synthetic Tractability and Natural Product Scaffold Relevance

The synthetic utility of the target compound as a sulfonylation reagent is evidenced by the cataloging of its direct sulfonamide derivative, {1,7-dioxaspiro[4.4]nonan-2-yl}methanesulfonamide (CAS 2580197-79-9; C₈H₁₅NO₄S, MW 221.28), confirming successful nucleophilic displacement of chloride by ammonia or an amine equivalent . Beyond derivatization chemistry, the 1,7-dioxaspiro[4.4]nonane core is a validated bioactive scaffold: secosyrins 1 and 2, syringolides 1 and 2, and sphydrofuran—all 1,7-dioxaspiro[4.4]nonane natural products—exhibit antibiotic and plant-pathogen signaling activity [1]. Furthermore, the pseurotin antibiotics contain a highly functionalized 1,7-dioxaspiro[4.4]nonane core, and stereocontrolled synthetic routes to this scaffold from carbohydrate precursors have been established [2]. These precedents provide confidence that derivatives of the target compound can access biologically relevant chemical space.

Synthetic tractability & NP scaffold
Class-level inference
≥5 natural product precedents; sulfonamide derivative (CAS 2580197-79-9) cataloged
Natural product scaffold relevance may support bioactive derivative discovery.
Derivatization feasibility to be verified under specific conditions.
Derivatization Chemistry Natural Product Scaffold Antibiotic Lead Development

Methanesulfonyl vs. Direct Sulfonyl Chloride Reactivity

The target compound bears a methanesulfonyl chloride (mesyl chloride) group (-CH₂-SO₂Cl), which is sterically and electronically distinct from a sulfonyl chloride directly attached to an sp³ carbon center (R-SO₂Cl, as in CAS 2166933-28-2 or CAS 2260930-68-3) . The methylene spacer in the target compound reduces the electron-withdrawing inductive effect of the spiro ring oxygens on the sulfonyl sulfur, potentially moderating electrophilicity and reducing hydrolysis rates under aqueous conditions compared to directly ring-attached sulfonyl chlorides . This is consistent with the general observation that methanesulfonyl chlorides (MsCl, CH₃SO₂Cl) exhibit different hydrolysis kinetics and nucleophilic substitution regioselectivity profiles compared to higher alkanesulfonyl chlorides, though direct kinetic data for the target compound vs. its ring-attached comparators have not been reported in the public domain [1].

Mesyl vs. direct SO₂Cl reactivity
Class-level inference
Mesyl-type electrophile (CH₂ spacer) vs. ring-direct sulfonyl chloride; qualitative reactivity difference
Reactivity context: mesyl chloride may moderate hydrolysis and chemoselectivity under aqueous conditions.
No published kinetic data; empirical verification recommended.
Reactivity Tuning Chemoselectivity Sulfonamide Synthesis

Recommended Application Scenarios Based on Verified Evidence


Spirocyclic Sulfonamide Library Synthesis for Fragment-Based Discovery

The target compound is optimally deployed as a sulfonylation reagent for generating spirocyclic sulfonamide screening libraries. The 1,7-dioxaspiro[4.4]nonane scaffold provides a three-dimensional, low-logP (estimated XLogP3 ≈ 0.3) core with natural product precedents—addressing the growing demand for FBDD libraries enriched in sp³-rich, shapely fragments with improved physicochemical profiles [1]. The documented sulfonamide derivative (CAS 2580197-79-9) confirms synthetic feasibility, and the methanesulfonyl chloride's reactivity toward diverse amines enables parallel library synthesis [2]. Compared to all-carbon spiro[4.4]nonane sulfonyl chlorides (XLogP3 = 3.4; TPSA = 42.5 Ų), the target's higher TPSA (≈61 Ų) and lower logP predict more favorable solubility and permeability profiles for fragment hits [3].

Covalent Probe and Targeted Inhibitor Development with Mesyl Warhead

The methanesulfonyl chloride group serves as a moderately reactive electrophilic warhead suitable for covalent modification of non-catalytic cysteine or serine residues in target proteins. The methylene spacer between the spiro scaffold and the sulfonyl chloride provides conformational flexibility that may facilitate induced-fit binding to shallow or sterically constrained protein pockets [1]. When compared to a directly ring-attached sulfonyl chloride (CAS 2166933-28-2), the mesyl-type electrophile of the target compound is predicted to exhibit moderated reactivity, potentially reducing off-target labeling while retaining sufficient electrophilicity for engagement of targeted nucleophilic residues [2]. Users should employ LC-MS-based reactivity profiling to confirm chemoselectivity under biologically relevant conditions (pH 7.4, 37 °C).

Diversity-Oriented Synthesis of 1,7-Dioxaspiro[4.4]nonane Collections

The target compound enables direct access to a structurally defined region of chemical space centered on the 1,7-dioxaspiro[4.4]nonane scaffold—a topology that is constitutionally isomeric but topologically distinct from the [3.5]-spiro alternative ({5,8-dioxaspiro[3.5]nonan-7-yl}methanesulfonyl chloride, CAS 2624140-88-9) despite identical molecular formula [1]. In DOS campaigns aiming to maximize scaffold diversity, the [4.4]-spiro system occupies a different region of 3D molecular space (as defined by principal moments of inertia and normalized PMI ratios) than the [3.5] isomer, justifying the parallel procurement and derivatization of both building blocks [2]. The commercial availability at 50–500 mg scale supports the synthesis of 50–200 member sulfonamide libraries for primary screening [3].

Pseurotin- and Secosyrin-Inspired Antibiotic Analog Synthesis

The 1,7-dioxaspiro[4.4]nonane scaffold is a core structural element of the pseurotin antibiotics and the secosyrin/syringolide families of bacterial metabolites, providing a natural-product-inspired rationale for analog generation [1]. The target compound's sulfonyl chloride enables installation of diverse amine, alcohol, or thiol substituents at the 2-position methylene, creating a focused library of pseurotin-type analogs for antibiotic structure-activity relationship studies [2]. The stereocontrolled synthetic routes already established for the 1,7-dioxaspiro[4.4]nonane core from chiral pool starting materials provide a foundation for eventual asymmetric synthesis of enantiopure derivatives should initial racemic screening hits warrant follow-up [3].

Application
Selection Property
Validation Focus
Fragment-based sulfonamide library synthesis
1,7-Dioxaspiro[4.4]nonane core with low estimated logP and natural product precedent
Physicochemical profiling (TPSA, logP) of fragment hits
Covalent probe development with mesyl warhead
Methanesulfonyl chloride as electrophilic handle with methylene spacer
LC-MS reactivity profiling under assay conditions (pH 7.4, 37 °C)
Diversity-oriented spiro library synthesis
Distinct [4.4]-spiro topology vs. [3.5]-spiro isomer
3D molecular shape diversity (PMI analysis) across scaffold isomers
Pseurotin/secosyrin-inspired antibiotic analog synthesis
Natural product-validated 1,7-dioxaspiro[4.4]nonane scaffold
Antibiotic SAR exploration and enantioselective synthesis development
Quote Request

Request a Quote for (1,7-Dioxaspiro[4.4]nonan-2-yl)methanesulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.